molecular formula C10H12N2O B15131051 4-phenyl-2-Piperazinone

4-phenyl-2-Piperazinone

Katalognummer: B15131051
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: GDFOMAWRUIBQTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-phenyl-2-Piperazinone is a heterocyclic organic compound with the molecular formula C10H12N2O It is a derivative of piperazine, featuring a phenyl group attached to the nitrogen atom at the 4-position and a carbonyl group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized versions of the laboratory methods mentioned above. Industrial processes would focus on maximizing yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: 4-phenyl-2-Piperazinone can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carbonyl group to a hydroxyl group.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 4-phenyl-2-hydroxypiperazine.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

4-phenyl-2-Piperazinone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-phenyl-2-Piperazinone depends on its specific application. In medicinal chemistry, it may act by interacting with various molecular targets such as enzymes or receptors. The phenyl group can enhance binding affinity to hydrophobic pockets in target proteins, while the piperazine ring can participate in hydrogen bonding and other interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-phenyl-2-Piperazinone is unique due to the presence of both the phenyl and carbonyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

4-phenylpiperazin-2-one

InChI

InChI=1S/C10H12N2O/c13-10-8-12(7-6-11-10)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)

InChI-Schlüssel

GDFOMAWRUIBQTH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CC(=O)N1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.